![molecular formula C14H21ClN2O2 B1439536 {4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine hydrochloride CAS No. 1210032-03-3](/img/structure/B1439536.png)
{4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine hydrochloride
Overview
Description
“{4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine hydrochloride” is a chemical compound with the CAS Number: 1210032-03-3 . It has a molecular weight of 284.79 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H20N2O2.ClH/c1-10-8-16(9-11(2)18-10)14(17)13-5-3-12(7-15)4-6-13;/h3-6,10-11H,7-9,15H2,1-2H3;1H
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound “{4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 284.79 .Scientific Research Applications
Enhanced Water Solubility
This compound has been studied for its ability to improve water solubility when used in conjunction with other molecules. For instance, it has been utilized in the synthesis of a novel di-Mannich derivative of curcumin pyrazole, which showed a threefold increase in water solubility compared to curcumin . This property is particularly valuable in pharmaceutical applications where increased solubility can lead to better bioavailability of drugs.
Biological Activity Potentiation
Curcuminoids modified with this compound have demonstrated enhanced biological activities. They have shown potential as anti-malarials, anti-proliferates, antiplatelet inhibitors, anti-inflammatory agents, antiviral agents, and NOS inhibitors . This suggests that “{4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine hydrochloride” could be used to potentiate the activity of other therapeutic agents.
Stability Improvement
Unlike curcumin, which degrades rapidly at physiological pH, curcuminoids bearing a pyrazole ring and modified with this compound are stable and exhibit minimal metal chelating properties . This stability is crucial for developing reliable and effective therapeutic agents.
Organic Synthesis
The compound serves as a building block in organic synthesis. It has been used to introduce aminoalkyl substituents into molecules through Mannich reactions, which can result in derivatives with better activity than their parent analogs .
Spectrophotometric Applications
In research, the absorbance of supernatants containing this compound has been measured spectrophotometrically, indicating its use in analytical chemistry for quantifying and analyzing chemical substances .
Antioxidant Properties
Some derivatives of this compound have been investigated for their antioxidant properties. This includes studies on their reducing power and free radical scavenging abilities, which are important for understanding their potential as therapeutic agents .
Antimicrobial Activities
The compound has also been explored for its antimicrobial activities. This is particularly relevant in the search for new antibiotics and antiseptic agents .
Chemical Analysis Education
It has been used in educational settings, such as in the Department of Chemical Analysis at AKA Bogor Polytechnic, to teach and demonstrate the principles of chemical synthesis and analysis .
Safety And Hazards
properties
IUPAC Name |
[4-(aminomethyl)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-10-8-16(9-11(2)18-10)14(17)13-5-3-12(7-15)4-6-13;/h3-6,10-11H,7-9,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNOGLIJDNDJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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